molecular formula C20H16BrN3O2 B11621270 (3Z)-5-bromo-3-[(4-hydroxyquinazolin-2-yl)methylidene]-1-propyl-1,3-dihydro-2H-indol-2-one

(3Z)-5-bromo-3-[(4-hydroxyquinazolin-2-yl)methylidene]-1-propyl-1,3-dihydro-2H-indol-2-one

Cat. No.: B11621270
M. Wt: 410.3 g/mol
InChI Key: GWHGHTNSNNHJAG-PTNGSMBKSA-N
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Description

(3Z)-5-bromo-3-[(4-hydroxyquinazolin-2-yl)methylidene]-1-propyl-1,3-dihydro-2H-indol-2-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a bromine atom, a hydroxyquinazoline moiety, and an indolone core, making it a subject of study for its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-5-bromo-3-[(4-hydroxyquinazolin-2-yl)methylidene]-1-propyl-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. One common approach starts with the preparation of the indolone core, followed by the introduction of the bromine atom through bromination reactions. The hydroxyquinazoline moiety is then attached via a condensation reaction, often using a suitable aldehyde or ketone as the starting material. The final step involves the formation of the methylene bridge, which is achieved through a Wittig or similar reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pH, and the use of catalysts. Large-scale synthesis might also employ continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3Z)-5-bromo-3-[(4-hydroxyquinazolin-2-yl)methylidene]-1-propyl-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can replace the bromine atom under suitable conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce various hydroxy or alkoxy derivatives.

Scientific Research Applications

(3Z)-5-bromo-3-[(4-hydroxyquinazolin-2-yl)methylidene]-1-propyl-1,3-dihydro-2H-indol-2-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3Z)-5-bromo-3-[(4-hydroxyquinazolin-2-yl)methylidene]-1-propyl-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it might bind to DNA or proteins, disrupting their normal function and leading to cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • (3Z)-5-chloro-3-[(4-hydroxyquinazolin-2-yl)methylidene]-1-propyl-1,3-dihydro-2H-indol-2-one
  • (3Z)-5-fluoro-3-[(4-hydroxyquinazolin-2-yl)methylidene]-1-propyl-1,3-dihydro-2H-indol-2-one

Uniqueness

The uniqueness of (3Z)-5-bromo-3-[(4-hydroxyquinazolin-2-yl)methylidene]-1-propyl-1,3-dihydro-2H-indol-2-one lies in its specific substitution pattern and the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its chloro and fluoro analogs.

Properties

Molecular Formula

C20H16BrN3O2

Molecular Weight

410.3 g/mol

IUPAC Name

2-[(Z)-(5-bromo-2-oxo-1-propylindol-3-ylidene)methyl]-3H-quinazolin-4-one

InChI

InChI=1S/C20H16BrN3O2/c1-2-9-24-17-8-7-12(21)10-14(17)15(20(24)26)11-18-22-16-6-4-3-5-13(16)19(25)23-18/h3-8,10-11H,2,9H2,1H3,(H,22,23,25)/b15-11-

InChI Key

GWHGHTNSNNHJAG-PTNGSMBKSA-N

Isomeric SMILES

CCCN1C2=C(C=C(C=C2)Br)/C(=C/C3=NC4=CC=CC=C4C(=O)N3)/C1=O

Canonical SMILES

CCCN1C2=C(C=C(C=C2)Br)C(=CC3=NC4=CC=CC=C4C(=O)N3)C1=O

Origin of Product

United States

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